molecular formula C15H16O3 B6379768 5-(2-Methoxy-5-methylphenyl)-2-methoxyphenol CAS No. 1261954-25-9

5-(2-Methoxy-5-methylphenyl)-2-methoxyphenol

Cat. No.: B6379768
CAS No.: 1261954-25-9
M. Wt: 244.28 g/mol
InChI Key: OXXNKAJIXDQOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxy-5-methylphenyl)-2-methoxyphenol is an organic compound with the molecular formula C15H16O3 It is a derivative of phenol, characterized by the presence of methoxy and methyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-5-methylphenyl)-2-methoxyphenol can be achieved through several methods. One common approach involves the methylation of 2-methoxy-5-methylphenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired compound.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-methoxy-5-methylphenylboronic acid is coupled with 2-methoxyphenyl bromide in the presence of a palladium catalyst and a base. This reaction is carried out under mild conditions and provides a high yield of the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and residence time, ensuring consistent product quality and high efficiency. The use of automated systems also minimizes the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-methylphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding hydroquinone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine or bromine) for halogenation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

5-(2-Methoxy-5-methylphenyl)-2-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

    Medicine: Research has shown that derivatives of this compound may exhibit anti-inflammatory and antimicrobial activities, making them potential candidates for drug development.

    Industry: It is used in the production of specialty chemicals, such as dyes and fragrances, due to its aromatic properties.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-methylphenyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol: A precursor in the synthesis of 5-(2-Methoxy-5-methylphenyl)-2-methoxyphenol, sharing similar structural features but lacking the additional methoxy group.

    2-Methoxyphenol: Another related compound, differing by the absence of the methyl group on the aromatic ring.

    5-Methylguaiacol: Similar in structure but with different substitution patterns on the aromatic ring.

Uniqueness

This compound stands out due to its unique combination of methoxy and methyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-methoxy-5-(2-methoxy-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-10-4-6-14(17-2)12(8-10)11-5-7-15(18-3)13(16)9-11/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXNKAJIXDQOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685558
Record name 2',4-Dimethoxy-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-25-9
Record name 2',4-Dimethoxy-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.